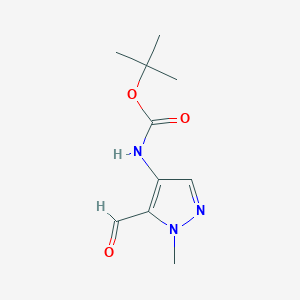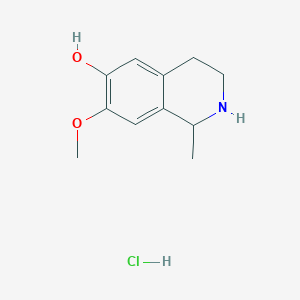
1-(Chloromethyl)-4-fluoro-2-methylbenzene
Descripción general
Descripción
Chloromethyl compounds are a type of organic compound with a chloromethyl group (-CH2Cl). They are used as intermediates in various chemical reactions due to their reactivity .
Synthesis Analysis
Chloromethylation is a common method for the synthesis of chloromethyl compounds. This process involves the reaction of an aromatic compound with chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide .Molecular Structure Analysis
The molecular structure of chloromethyl compounds can be determined using various spectroscopic techniques. For example, 1H NMR (Nuclear Magnetic Resonance) can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
Chloromethyl compounds can undergo various chemical reactions due to the presence of the reactive chloromethyl group. For example, they can participate in substitution reactions, where the chlorine atom is replaced by another group .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds can vary widely depending on their specific structure. These properties can include things like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
CMFMB is used in a variety of scientific research applications, including drug development, chemical synthesis, and materials science. In drug development, CMFMB is used to synthesize novel compounds that can be used as potential therapeutics. In chemical synthesis, it is used to produce a wide range of compounds, such as pharmaceuticals, agrochemicals, and dyes. In materials science, CMFMB is used to produce polymers, nanomaterials, and other materials with unique properties.
Mecanismo De Acción
- Role : It acts as a phosphate binder, preventing hyperphosphatemia by binding to dietary phosphate and inhibiting its absorption .
- Lower PTH levels are crucial because hyperphosphatemia contributes to secondary hyperparathyroidism in patients with chronic renal failure .
- Downstream Effects : Decreased serum phosphorus levels can mitigate the risk of ectopic calcification and osteitis fibrosa, a bone disease associated with chronic renal failure .
- Impact on Bioavailability : Since it remains in the gut, sevelamer’s non-absorbed nature ensures minimal systemic effects and targeted action .
- Cellular Effects : Lower PTH levels contribute to improved bone health and prevent ectopic calcification .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMFMB has several advantages for use in lab experiments. First, it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time without degradation. Finally, it is a versatile compound that can be used in a variety of reactions and experiments.
However, there are also some limitations to using CMFMB in lab experiments. For example, it is toxic and must be handled with care. Additionally, it is a relatively unstable compound, which can lead to unexpected results in certain experiments. Finally, it can react with other compounds and form unwanted byproducts, which can contaminate the experiment.
Direcciones Futuras
As CMFMB is a relatively new compound, there is still much to be learned about its potential applications. Possible future directions for CMFMB include further research into its biochemical and physiological effects, as well as its potential uses in drug development, chemical synthesis, and materials science. Additionally, further research into the mechanism of action of CMFMB may lead to new and improved methods of synthesizing the compound. Finally, further research into the advantages and limitations of using CMFMB in lab experiments may lead to improved safety protocols and better results.
Safety and Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-4-fluoro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQAXQSWBZWPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269962 | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80141-92-0 | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80141-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-4-fluoro-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B3387207.png)
![N-[4-(2-chloroacetyl)phenyl]butanamide](/img/structure/B3387209.png)
![2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid](/img/structure/B3387226.png)
![2-[(4-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3387228.png)

![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)
![4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3387247.png)
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)





